

# Technical Support Center: Optimizing 3D Printing of Texin™ 92A Filament

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## Compound of Interest

Compound Name: Texin 192A

Cat. No.: B15400975

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 3D printing parameters for Texin™ 92A filament.

## Troubleshooting Guides

This section addresses common issues encountered when 3D printing with the flexible Texin™ 92A filament.

Issue: Poor Bed Adhesion

Q1: My Texin™ 92A prints are not sticking to the print bed. What should I do?

A1: Poor bed adhesion is a common issue with flexible filaments. Here are several parameters to adjust:

- **Bed Temperature:** Ensure your print bed is heated. For Texin™ 92A, a bed temperature between 40°C and 60°C is recommended to improve first-layer adhesion.[\[1\]](#)
- **Build Surface:** Using a suitable build surface is crucial. A heated glass bed with a layer of PVA glue stick or a PEI (Polyetherimide) sheet can significantly improve adhesion.[\[1\]](#)[\[2\]](#)
- **First Layer Settings:** Print the first layer at a slower speed and a slightly higher temperature than the rest of the print. This promotes better bonding to the bed.

- **Bed Leveling:** Ensure your print bed is perfectly leveled. An unlevel bed is a primary cause of adhesion problems.
- **Brim or Raft:** For prints with a small surface area touching the bed, using a brim or a raft can increase the contact area and improve adhesion.[3]

#### Issue: Stringing or Oozing

Q2: My prints have fine strings of filament between different parts. How can I prevent this?

A2: Stringing is common with flexible materials like TPU due to their viscosity when melted.[4]  
[5] Consider the following adjustments:

- **Retraction Settings:** Enable retraction, but use minimal settings. For flexible filaments, a short retraction distance (1-2 mm) and a slow retraction speed (10-20 mm/s) are recommended to prevent the filament from stretching and jamming in the extruder.[1] Some users even suggest disabling retraction entirely to start and then gradually reintroducing it.
- **Print Temperature:** Lowering the nozzle temperature in small increments (e.g., 5°C) can reduce oozing.[1] However, be careful not to lower it too much, as this can cause under-extrusion.
- **Travel Speed:** Increase the travel speed of the print head when it is not extruding. This minimizes the time the nozzle spends over open areas, reducing the chance for filament to ooze.
- **"Combing Mode":** If your slicer software has a "combing mode" or similar feature, enable it. This will keep the nozzle within the printed area during travel moves, further reducing stringing.[1]

#### Issue: Clogging and Extrusion Problems

Q3: The filament is getting clogged in the extruder, or the extrusion is inconsistent. What is the cause and solution?

A3: Clogging with flexible filaments often stems from the material's tendency to buckle under pressure.[3]

- **Extruder Type:** A direct-drive extruder is highly recommended for printing with flexible filaments like Texin™ 92A.[6] The shorter filament path reduces the chance of the filament bending or coiling.
- **Print Speed:** Print at a slow and consistent speed, typically between 15-30 mm/s.[1] Printing too fast can cause the filament to compress and jam.
- **Nozzle Temperature:** An incorrect nozzle temperature can lead to inconsistent flow. If you suspect under-extrusion, try increasing the temperature in 5°C increments.[1] The recommended nozzle temperature for TPU is generally between 210-230°C.[3]
- **Filament Path:** Ensure the filament path from the spool to the extruder is as smooth and straight as possible to minimize tension and prevent stretching.

## Frequently Asked Questions (FAQs)

Q4: What are the general material properties of Texin™ 92A?

A4: Texin™ 92A is an aromatic polyester-based thermoplastic polyurethane (TPU) with a Shore hardness of approximately 92A.[7][8] It is characterized by high mechanical strength, good resistance to oils and greases, and low-temperature flexibility.[7][8]

Q5: What are the recommended starting print settings for Texin™ 92A?

A5: While optimal settings will vary depending on the specific printer and geometry of the part, here are some recommended starting points:

Parameter	Recommended Value
Nozzle Temperature	210 - 230 °C[3]
Bed Temperature	40 - 60 °C[1]
Print Speed	15 - 30 mm/s[1]
Retraction Distance	1 - 2 mm (for direct drive)[1]
Retraction Speed	10 - 20 mm/s[1]
Cooling Fan	Off for the first few layers, then 20-30%[1]

Q6: How should I store Texin™ 92A filament?

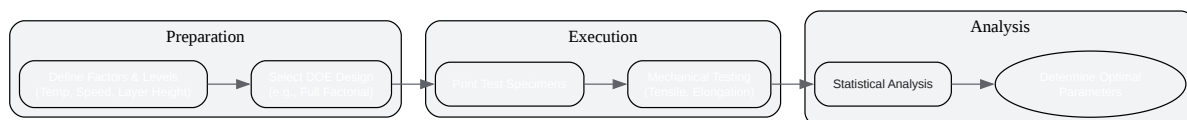
A6: Texin™ 92A is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] This can lead to printing issues like sizzling sounds from the nozzle and poor print quality. It is crucial to store the filament in a dry environment, such as a sealed bag with desiccant or a dedicated filament dry box. If the filament has absorbed moisture, it should be dried in a filament dryer or a convection oven at a low temperature before printing.

## Experimental Protocols & Visualizations

For researchers utilizing Texin™ 92A in biomedical applications, the following experimental workflows and diagrams provide a high-level overview of key processes.

Experimental Protocol: Optimization of Print Parameters using Design of Experiments (DOE)

- **Define Factors and Levels:** Identify key printing parameters (factors) to optimize, such as nozzle temperature, print speed, and layer height. For each factor, define a range of values (levels) to test.
- **Select DOE Design:** Choose a suitable experimental design, such as a full factorial or fractional factorial design, to systematically test the different parameter combinations.
- **Print Test Specimens:** Print standardized test specimens (e.g., tensile test bars) for each experimental run.
- **Mechanical Testing:** Perform mechanical testing (e.g., tensile strength, elongation at break) on the printed specimens.
- **Data Analysis:** Analyze the results using statistical software to determine the optimal printing parameters that yield the desired mechanical properties.

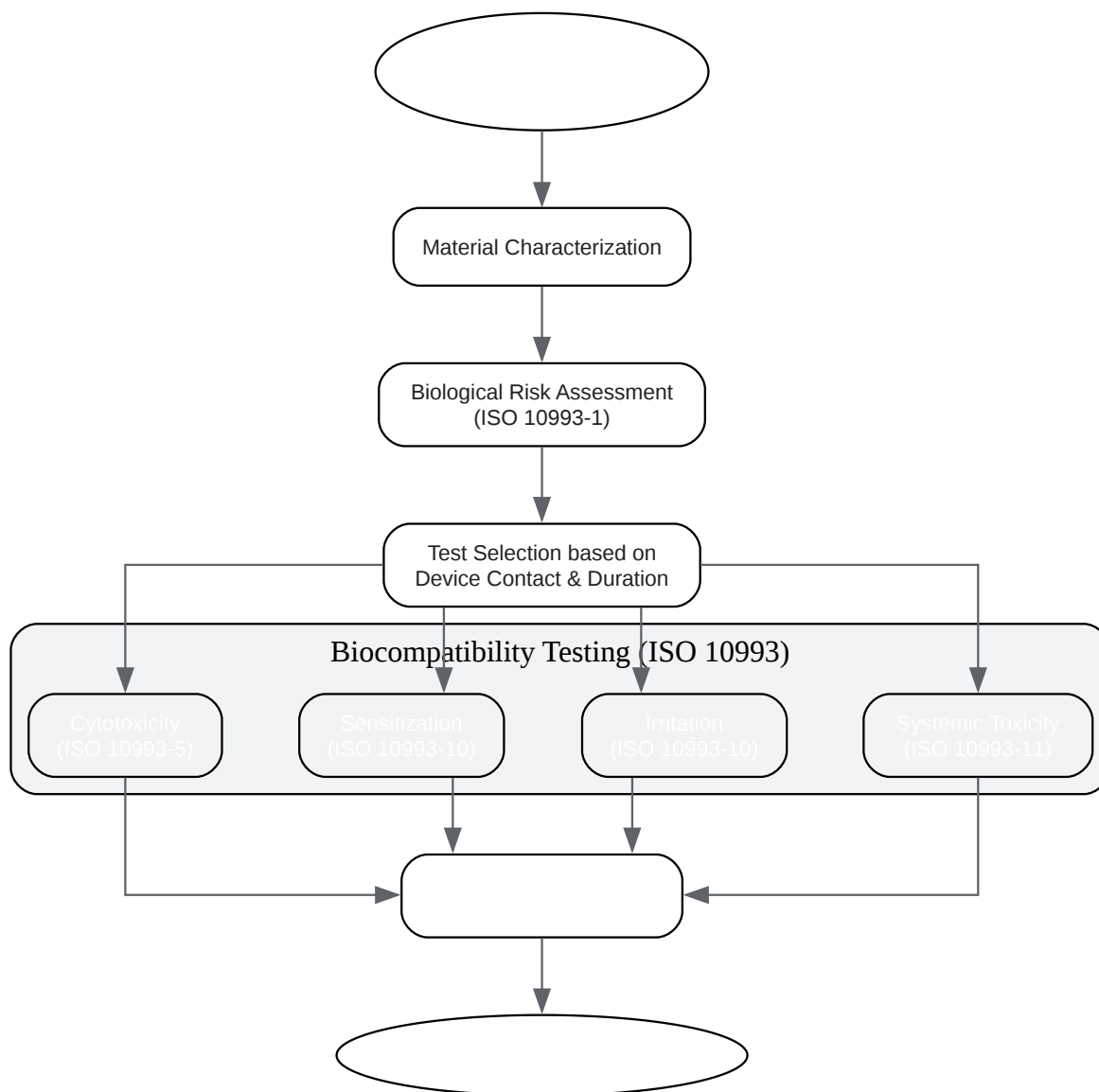


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*Caption: Workflow for optimizing 3D printing parameters using a Design of Experiments (DOE) approach.*

Diagram: Biocompatibility Assessment Workflow for 3D Printed Medical Devices

This diagram outlines the typical steps involved in assessing the biocompatibility of a medical device 3D printed with a material like Texin™ 92A, following ISO 10993 guidelines.[9][10]

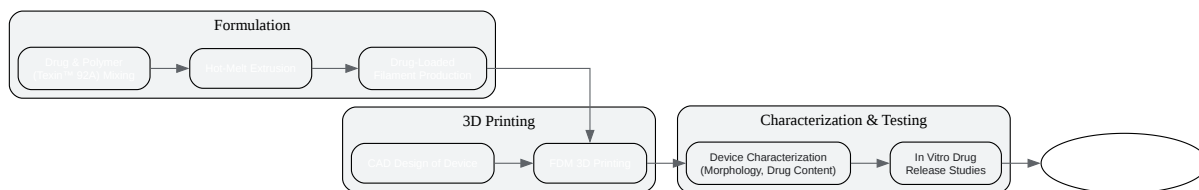


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*Caption: A typical workflow for the biocompatibility assessment of 3D printed medical devices.*

#### Diagram: Fabrication Process for a Drug-Eluting Device

This diagram illustrates a common workflow for creating a drug-eluting device using 3D printing, a key application in drug development.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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